

# Radafaxine as a norepinephrine-dopamine reuptake inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Radafaxine**

Cat. No.: **B195649**

[Get Quote](#)

## Radafaxine: A Norepinephrine-Dopamine Reuptake Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

## Abstract

**Radafaxine** (developmental code: GW-353,162) is a norepinephrine-dopamine reuptake inhibitor (NDRI) that was under development by GlaxoSmithKline for the treatment of major depressive disorder (MDD) and other conditions. As the (2S,3S)-enantiomer of hydroxybupropion, a major metabolite of bupropion, **radafaxine** exhibits a distinct pharmacological profile characterized by a greater potency for the norepinephrine transporter (NET) over the dopamine transporter (DAT). This technical guide provides a comprehensive overview of the core pharmacology of **radafaxine**, including its mechanism of action, quantitative binding and transporter occupancy data, and detailed experimental protocols relevant to its preclinical and clinical evaluation.

## Introduction

Norepinephrine-dopamine reuptake inhibitors (NDRIs) are a class of antidepressant medications that function by blocking the reuptake of norepinephrine and dopamine, thereby increasing the extracellular concentrations of these key neurotransmitters in the brain.<sup>[1]</sup> Bupropion is a well-known member of this class and is approved for the treatment of

depression and for smoking cessation.<sup>[2]</sup> **Radafaxine**, a potent metabolite of bupropion, emerged as a second-generation NDRI with a potentially improved pharmacological profile.<sup>[3]</sup> It was investigated for a range of indications including restless legs syndrome, neuropathic pain, fibromyalgia, and obesity, in addition to MDD, before its development was discontinued.<sup>[3]</sup> This guide focuses on the core scientific and technical aspects of **radafaxine** as an NDRI.

## Chemical and Physical Properties

| Property           | Value                                                    |
|--------------------|----------------------------------------------------------|
| IUPAC Name         | (2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol |
| Developmental Code | GW-353,162                                               |
| Molecular Formula  | C <sub>13</sub> H <sub>18</sub> ClNO <sub>2</sub>        |
| Molar Mass         | 255.74 g/mol                                             |
| CAS Number         | 192374-14-4                                              |
| ChEMBL ID          | CHEMBL1172928                                            |

## Mechanism of Action: Norepinephrine and Dopamine Reuptake Inhibition

**Radafaxine**'s primary mechanism of action is the inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT).<sup>[4]</sup> By binding to these transporters, it blocks the reuptake of norepinephrine and dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the synapse, enhancing and prolonging their signaling to postsynaptic neurons.

The following diagram illustrates the signaling pathway affected by **radafaxine**:

### **Radafaxine**'s Mechanism of Action

## Quantitative Pharmacological Data

While specific Ki values for **radafaxine** are not readily available in the public domain, preclinical data from GlaxoSmithKline indicated that it is a more potent inhibitor of norepinephrine

reuptake compared to dopamine reuptake.

A key clinical study utilizing Positron Emission Tomography (PET) with the radioligand [<sup>11</sup>C]cocaine provided quantitative data on the in vivo dopamine transporter (DAT) occupancy of **radafaxine** in the human brain.[\[5\]](#)

| Parameter                                                            | Value                        | Reference           |
|----------------------------------------------------------------------|------------------------------|---------------------|
| Relative Efficacy (vs.<br>Bupropion)                                 |                              |                     |
| Norepinephrine Reuptake<br>Inhibition                                | 392% of bupropion's efficacy | <a href="#">[3]</a> |
| Dopamine Reuptake Inhibition                                         | 70% of bupropion's efficacy  | <a href="#">[3]</a> |
| Dopamine Transporter (DAT)<br>Occupancy (Human Brain, 40<br>mg p.o.) |                              |                     |
| 1 hour post-dose                                                     | 11%                          | <a href="#">[5]</a> |
| 4 hours post-dose (Peak)                                             | 22%                          | <a href="#">[5]</a> |
| 8 hours post-dose                                                    | 17%                          | <a href="#">[5]</a> |
| 24 hours post-dose                                                   | 15%                          | <a href="#">[5]</a> |
| Pharmacokinetics (Human, 40<br>mg p.o.)                              |                              |                     |
| Time to Peak Plasma<br>Concentration (T <sub>max</sub> )             | 4 - 8 hours                  | <a href="#">[5]</a> |

## Experimental Protocols

### In Vitro Norepinephrine and Dopamine Reuptake Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro potency of a compound like **radafaxine** in inhibiting norepinephrine and dopamine reuptake.

## In Vitro Reuptake Inhibition Assay Workflow

### Methodology:

- Cell Culture and Membrane Preparation:
  - Human embryonic kidney (HEK293) cells stably transfected with the human norepinephrine transporter (hNET) or human dopamine transporter (hDAT) are cultured under standard conditions.
  - Cells are harvested, and crude membrane preparations are obtained by homogenization and centrifugation.
- Radioligand Binding Assay:
  - Membrane preparations are incubated in a buffer solution containing a fixed concentration of a radiolabeled substrate, such as [<sup>3</sup>H]nisoxetine for NET or [<sup>3</sup>H]WIN 35,428 for DAT.
  - A range of concentrations of the test compound (**radafaxine**) are added to compete for binding with the radioligand.
  - Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., desipramine for NET, GBR 12909 for DAT).
- Separation and Quantification:
  - The incubation is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.
  - The radioactivity retained on the filters is measured using liquid scintillation counting.
- Data Analysis:
  - The data are analyzed using non-linear regression to determine the IC<sub>50</sub> value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand).
  - The Ki value (inhibitory constant) is then calculated from the IC<sub>50</sub> value using the Cheng-Prusoff equation.

# In Vivo Dopamine Transporter Occupancy Measurement using PET (Human)

This protocol is based on the study by Volkow et al. (2005) which measured **radafaxine**'s DAT occupancy in the human brain.[\[5\]](#)

## PET Study Workflow for DAT Occupancy

### Methodology:

- Participants: Healthy human volunteers.
- Radiotracer:  $[^{11}\text{C}]\text{cocaine}$ , a radiolabeled ligand that binds to DAT.
- Imaging Procedure:
  - A baseline PET scan is performed to measure the initial binding potential (BP) of  $[^{11}\text{C}]\text{cocaine}$  to DAT in the striatum.
  - Participants are then administered a single oral dose of **radafaxine** (40 mg).
  - A series of PET scans are conducted at specified time points (1, 4, 8, and 24 hours) after drug administration.
- Blood Sampling: Venous blood samples are collected at regular intervals to determine the plasma concentration of **radafaxine** over time.
- Data Analysis:
  - The PET images are analyzed to calculate the binding potential of  $[^{11}\text{C}]\text{cocaine}$  at each time point.
  - DAT occupancy is calculated as the percentage reduction in  $[^{11}\text{C}]\text{cocaine}$  binding potential from the baseline scan.

## Preclinical and Clinical Development

**Radafaxine** was advanced into clinical trials for major depressive disorder. A Phase II, multi-center, randomized, double-blind, placebo-controlled study was initiated to evaluate the efficacy, safety, and tolerability of two fixed doses (20mg and 60mg) of a once-daily oral formulation of **radafaxine** over an eight-week treatment period. However, the development of **radafaxine** was discontinued by GlaxoSmithKline in 2006.

## Conclusion

**Radafaxine** is a norepinephrine-dopamine reuptake inhibitor with a distinct pharmacological profile characterized by a higher potency for the norepinephrine transporter than the dopamine transporter. In vivo human studies confirmed its ability to occupy the dopamine transporter in the brain, albeit to a modest degree at the dose tested. While its clinical development was halted, the technical data and experimental methodologies associated with **radafaxine** provide valuable insights for researchers and professionals in the field of drug discovery and development, particularly for those working on novel treatments for depression and other CNS disorders involving noradrenergic and dopaminergic systems.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ClinPGx [clinpgx.org]
- 2. ClinPGx [clinpgx.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The slow and long-lasting blockade of dopamine transporters in human brain induced by the new antidepressant drug radafaxine predict poor reinforcing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Radafaxine as a norepinephrine-dopamine reuptake inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195649#radafaxine-as-a-norepinephrine-dopamine-reuptake-inhibitor]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)